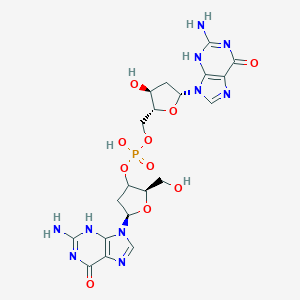

Deoxyguanylyl-(3'-5')-guanosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deoxyguanylyl-(3'-5')-guanosine, also known as this compound, is a useful research compound. Its molecular formula is C20H25N10O10P and its molecular weight is 596.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Studies of Nucleic Acids

Deoxyguanylyl-(3'-5')-guanosine serves as a model compound for studying the structural properties of nucleic acids. Its unique 3' to 5' phosphodiester bond configuration allows researchers to investigate the stability and conformational dynamics of RNA and DNA structures. Studies have shown that this compound can form stable secondary structures, which are essential for understanding RNA folding and function .

Interaction with Metal Ions

Research indicates that this compound interacts with various metal ions, which can influence its structural properties and biological activity. For instance, studies have demonstrated that the binding of metal ions can alter the acid-base properties of this compound, affecting its self-association behavior in solution . This interaction is vital for understanding how metal ions play a role in nucleic acid stability and function.

Biochemical Assays

This compound is frequently used in biochemical assays to study nucleotide metabolism and the regulation of nucleic acid functions. It serves as a substrate for various enzymes involved in nucleic acid synthesis and modification, making it an essential tool for investigating enzymatic mechanisms. Researchers utilize this compound to explore pathways related to nucleotide biosynthesis and degradation.

Therapeutic Applications

The potential therapeutic applications of this compound are being explored, particularly in the context of gene therapy and RNA-based therapeutics. Its ability to influence RNA structure and stability makes it a candidate for designing oligonucleotides that can modulate gene expression or serve as therapeutic agents against viral infections .

Case Study 1: Interaction with Cations

A study investigated the cation-dependence of the self-association behavior of guanylyl-(3'-5')-nucleotides, including this compound. The findings revealed that monovalent cations significantly impact the self-association dynamics, which has implications for understanding nucleic acid interactions in cellular environments .

Case Study 2: Acid-Base Properties

Another research focused on the acid-base properties of this compound and its interactions with metal ions. The study provided insights into how these properties affect the compound's stability and reactivity, contributing to a better understanding of its role in biological systems .

Comparison with Related Compounds

| Compound Name | Structure | Key Application |

|---|---|---|

| Deoxyadenylyl-(3'-5')-adenosine | A dinucleotide similar to d(pGpG) | Used in studies of adenylate cyclase activity |

| Guanylyl-(3'-5')-cytidine | A dinucleotide composed of guanine and cytidine | Investigated for its role in RNA signaling |

| Deoxycytidylyl-(3'-5')-cytidine | Involved in DNA synthesis | Studied for its effects on DNA polymerases |

Análisis De Reacciones Químicas

Metal Ion Coordination

dGpG interacts with metal ions through its phosphate groups and guanine residues, forming complexes that stabilize nucleic acid structures or influence enzymatic activity.

These interactions are pH-dependent, with optimal binding occurring near physiological pH (7.0–7.5) .

Enzymatic Reactions

dGpG participates in reactions catalyzed by nucleases, polymerases, and kinases:

Phosphorylation

Hydrolysis

-

Phosphodiesterases cleave the 3'-5' phosphodiester bond, yielding 2'-deoxyguanosine and 5'-monophosphate derivatives .

-

Rate: Hydrolysis accelerates 10-fold in the presence of Mg²⁺ .

Oxidation Reactions

Guanine residues in dGpG are susceptible to oxidation, forming mutagenic products:

Oxidation alters base-pairing: 8-oxo-dG pairs with adenine (G→T transversion), while Sp pairs with guanine (G→C transversion) .

pH-Dependent Behavior

The ionization state of dGpG’s phosphate and amino groups modulates its reactivity:

-

Acidic conditions (pH < 5): Protonation of phosphate (pKa≈1.5) reduces metal-binding capacity .

-

Alkaline conditions (pH > 9): Deprotonation of guanine N1 (pKa≈9.7) disrupts Hoogsteen hydrogen bonding .

Structural Influences on Reactivity

Comparative analysis of dinucleotide analogs reveals how substituents alter dGpG’s reactivity:

| Compound | Structural Variation | Key Reactivity Difference |

|---|---|---|

| dApA | Adenine bases | Resists oxidation; no G-quadruplex formation |

| dCpC | Cytosine bases | Prone to deamination (→ uracil derivatives) |

| dTpT | Thymine bases | Lacks amino group; inert to redox reactions |

dGpG’s 3'-5' phosphodiester bond and guanine N7 make it uniquely reactive compared to RNA analogs like GpG .

Propiedades

Número CAS |

15180-30-0 |

|---|---|

Fórmula molecular |

C20H25N10O10P |

Peso molecular |

596.4 g/mol |

Nombre IUPAC |

[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C20H25N10O10P/c21-19-25-15-13(17(33)27-19)23-5-29(15)11-1-7(32)10(39-11)4-37-41(35,36)40-8-2-12(38-9(8)3-31)30-6-24-14-16(30)26-20(22)28-18(14)34/h5-12,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34)/t7-,8?,9+,10+,11+,12+/m0/s1 |

Clave InChI |

KGXGIPRRDQWVET-CBJMTSFPSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5N=C(NC6=O)N)O |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4C[C@@H](O[C@@H]4CO)N5C=NC6=C5NC(=NC6=O)N)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5NC(=NC6=O)N)O |

Sinónimos |

deoxyguanylyl-(3'-5')-guanosine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.